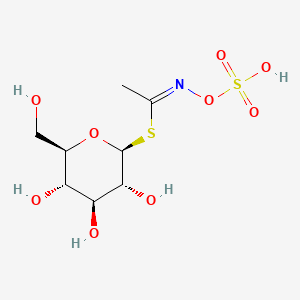
Glucocapparin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucocapparin is a complex organic compound with the molecular formula C8H14NO9S2. It is known for its unique structural features, including a glucopyranose ring and a sulfooxyethanimidoyl group.
Vorbereitungsmethoden
The synthesis of Glucocapparin involves several steps. The primary synthetic route includes the following steps:
Formation of the glucopyranose ring: This step involves the cyclization of a suitable sugar precursor under acidic conditions.
Introduction of the thio group: The thio group is introduced through a nucleophilic substitution reaction using a thiol reagent.
Addition of the sulfooxyethanimidoyl group: This step involves the reaction of the intermediate compound with a sulfooxyethanimidoyl reagent under controlled conditions.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Glucocapparin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions include sulfoxides, sulfones, thiols, and alcohols.
Wissenschaftliche Forschungsanwendungen
Glucocapparin has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of Glucocapparin involves its interaction with specific molecular targets and pathways. The sulfooxyethanimidoyl group is known to interact with enzymes and proteins, leading to the inhibition or activation of various biochemical pathways. The thio group can form covalent bonds with target molecules, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Glucocapparin can be compared with similar compounds such as:
This compound: This compound shares a similar glucopyranose ring structure but differs in the functional groups attached.
Sulfooxyethanimidoyl derivatives: These compounds have similar sulfooxyethanimidoyl groups but may differ in the sugar moiety or other substituents.
Thio-sugar compounds: These compounds contain a thio group attached to a sugar moiety but may have different functional groups or ring structures.
Eigenschaften
Molekularformel |
C8H15NO9S2 |
|---|---|
Molekulargewicht |
333.3 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-sulfooxyethanimidothioate |
InChI |
InChI=1S/C8H15NO9S2/c1-3(9-18-20(14,15)16)19-8-7(13)6(12)5(11)4(2-10)17-8/h4-8,10-13H,2H2,1H3,(H,14,15,16)/b9-3-/t4-,5-,6+,7-,8+/m1/s1 |
InChI-Schlüssel |
UBTOEGCOMHAXGV-VECAIYLJSA-N |
Isomerische SMILES |
C/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Kanonische SMILES |
CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Synonyme |
glucocapparin methylglucosinolate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















